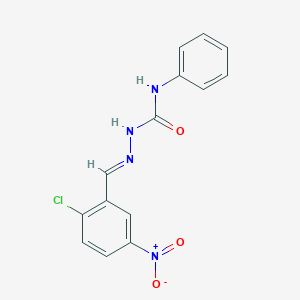![molecular formula C13H14N6O2S B324019 N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide](/img/structure/B324019.png)
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiocarbamoyl group, and an azo linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the thiocarbamoyl group: This step involves the reaction of the pyrazole derivative with thiocarbamoyl chloride in the presence of a base such as triethylamine.
Azo coupling: The final step involves the diazotization of an aromatic amine followed by coupling with the pyrazole derivative to form the azo linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of dyes and pigments due to its azo linkage.
Mécanisme D'action
The mechanism of action of N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase or tyrosine kinases.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide: shares similarities with other azo compounds and pyrazole derivatives.
Uniqueness
Structural Uniqueness: The combination of a pyrazole ring, thiocarbamoyl group, and azo linkage is unique and contributes to its distinct chemical properties.
Functional Uniqueness:
Propriétés
Formule moléculaire |
C13H14N6O2S |
|---|---|
Poids moléculaire |
318.36 g/mol |
Nom IUPAC |
N-[4-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N6O2S/c1-7-11(12(21)19(18-7)13(14)22)17-16-10-5-3-9(4-6-10)15-8(2)20/h3-6,11H,1-2H3,(H2,14,22)(H,15,20) |
Clé InChI |
KGSPSFYUKAEUTM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC(=O)C)C(=S)N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC(=O)C)C(=S)N |
Solubilité |
35.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323942.png)

![1-[[(Z)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323946.png)
![4-[(anilinocarbonyl)amino]-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B323947.png)
![(4E)-4-[(4-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323949.png)
![(4E)-4-[(2-cyanophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323950.png)
![(4E)-3-(4-nitrophenyl)-5-oxo-4-[(2,4,6-tribromophenyl)hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323951.png)
![(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323953.png)
![(4E)-4-[[2-(morpholine-4-carbonyl)phenyl]hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323954.png)
![(4E)-4-[(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323955.png)
